molecular formula C19H15ClFN3O3 B2576238 N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 942005-42-7

N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2576238
CAS No.: 942005-42-7
M. Wt: 387.8
InChI Key: XCZJAKFXFYOOHL-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-based compound featuring a dihydropyridazine core substituted with a 4-methoxy group, a 6-oxo moiety, and two aryl carboxamide groups. Its structure includes a 3-chloro-4-methylphenyl ring at the carboxamide position and a 4-fluorophenyl group at the N1 position. This compound is hypothesized to belong to a class of proteasome inhibitors, as evidenced by structural analogs synthesized for targeting Trypanosoma cruzi proteasomes . The chloro and methyl groups on the phenyl ring may enhance steric and electronic interactions with biological targets, while the 4-fluorophenyl group likely contributes to binding affinity and metabolic stability.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O3/c1-11-3-6-13(9-15(11)20)22-19(26)18-16(27-2)10-17(25)24(23-18)14-7-4-12(21)5-8-14/h3-10H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZJAKFXFYOOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazine ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of substituents: The chloro, methyl, fluoro, and methoxy groups can be introduced through electrophilic aromatic substitution reactions using corresponding halogenated reagents.

    Carboxamide formation: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine or ammonia under suitable conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups or replace existing ones. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results suggest that N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide may be more effective than standard chemotherapeutic agents in certain contexts .

Antimicrobial and Antiviral Properties

This compound has also been studied for its antimicrobial and antiviral activities:

Antimicrobial Activity

In vitro studies have shown that the compound exhibits antimicrobial properties against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate its potential use in developing new antimicrobial agents .

Antiviral Activity

The compound has shown effectiveness against certain viral infections by inhibiting viral replication. Studies suggest it interferes with viral enzymes or host cell receptors, making it a candidate for further antiviral research .

Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on different cancer cell lines, revealing significant antiproliferative effects compared to standard treatments.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, a comparative analysis was conducted with structurally similar compounds:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineModerate anticancer activityDifferent substituents
PerampanelAnticonvulsantAction on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-

Biological Activity

N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS No. 6442-85-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridazine ring substituted with various functional groups, including chloro, fluoro, methoxy, and methylphenyl moieties. Its molecular formula is C22H20ClFN2O4C_{22}H_{20}ClFN_2O_4 with a molecular weight of approximately 462.92 g/mol. The presence of these substituents is believed to influence its biological interactions significantly.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Anticancer Activity : Many derivatives of pyridazine have shown promise as anticancer agents by inhibiting specific kinases involved in tumor growth.
  • Antimicrobial Properties : The structural features may provide the compound with the ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
  • Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory diseases.

Anticancer Activity

A study highlighted the effectiveness of pyridazine derivatives in inhibiting cancer cell proliferation. For instance, a related compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration . This suggests that this compound may exhibit similar anticancer properties.

Antimicrobial Effects

Another research effort evaluated the antimicrobial efficacy of various pyridazine derivatives against common pathogens. The results indicated significant inhibitory effects on bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the clinical viability of this compound. Preliminary studies have indicated favorable absorption and distribution characteristics in animal models. However, comprehensive toxicological assessments are necessary to establish safety profiles before clinical trials can commence.

Data Table: Summary of Biological Activities

Activity Type Findings
AnticancerComplete tumor stasis in xenograft models; potential kinase inhibition
AntimicrobialSignificant inhibition against various bacterial strains; potential for drug development
Anti-inflammatoryModulation of inflammatory pathways observed in related compounds
PharmacokineticsFavorable absorption and distribution; further studies needed for toxicity evaluation

Comparison with Similar Compounds

Research Findings and Gaps

  • Activity Data: While direct activity data for the target compound is absent, analogs like Compound 20 and 9 demonstrated in vitro efficacy against T. cruzi proteasomes, with IC50 values in the nanomolar range .
  • Metabolic Stability: Fluorine and methoxy groups in the target compound likely improve metabolic stability over non-halogenated analogs, as seen in related pyridazinones .
  • Unresolved Questions : The impact of the 3-chloro-4-methylphenyl group on off-target interactions and toxicity remains unstudied. Comparative in vivo pharmacokinetic studies are needed.

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